Ethyl N-cyanoacetimidate
Overview
Description
Ethyl N-cyanoacetimidate is an organic compound with the molecular formula C5H8N2O. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and technical products . This compound is characterized by its unique structure, which includes a cyano group and an ethyl ester group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N-cyanoacetimidate can be synthesized through the reaction of ethyl orthoacetate, cyanamide, and acetic anhydride. The reaction mixture is heated to 130-140°C, during which ethyl acetate and acetic acid are distilled off. The residue is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous distillation processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-cyanoacetimidate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Condensation Reactions: It participates in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substituted Imidates: Formed through nucleophilic substitution.
Heterocyclic Compounds: Resulting from condensation reactions.
Scientific Research Applications
Ethyl N-cyanoacetimidate is widely used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: It serves as a reagent in peptide synthesis, specifically for racemization suppression.
Industry: It is used as an intermediate in the production of various agrochemicals and technical products.
Mechanism of Action
The mechanism of action of Ethyl N-cyanoacetimidate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its cyano group can participate in nucleophilic addition reactions, while the ethyl ester group can undergo hydrolysis or substitution reactions. These properties make it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Ethyl cyanoacetate: An important intermediate in various syntheses, including the preparation of Ethyl N-cyanoacetimidate itself.
Ethyl chloroacetimidate: Acts as a bifunctional protein reagent and is used in protein research.
Ethyl bromoacetimidate: Used as a reagent for cross-linking protein NH2 groups with vicinal nucleophiles.
Uniqueness: this compound is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to suppress racemization in peptide synthesis further distinguishes it from similar compounds.
Properties
IUPAC Name |
ethyl N-cyanoethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWUINOWYHRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293261 | |
Record name | Ethyl N-cyanoacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-82-3, 1005474-85-0 | |
Record name | 1558-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-cyanoacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-cyanoethanecarboximidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl N-Cyanoacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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